
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This esterified form is often used in research to study metabolic processes and the role of carnitine derivatives in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester typically involves the esterification of (2R)-3-Hydroxyisovaleroyl Carnitine with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts that are reusable and environmentally friendly is also a focus to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are common.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
Chemistry
In chemistry, (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to investigate the role of carnitine derivatives in cellular metabolism, particularly in the transport of fatty acids into mitochondria.
Medicine
In medicine, this compound is studied for its potential therapeutic effects in metabolic disorders and its role in enhancing mitochondrial function.
Industry
In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals that aim to improve metabolic health.
作用機序
The mechanism of action of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.
類似化合物との比較
Similar Compounds
- (2R)-3-Hydroxyisovaleroyl Carnitine
- L-Carnitine
- Acetyl-L-Carnitine
- Propionyl-L-Carnitine
Uniqueness
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. This makes it particularly useful in research and therapeutic applications where enhanced stability is required.
特性
CAS番号 |
1058635-94-1 |
|---|---|
分子式 |
C₁₆H₃₂ClNO₅ |
分子量 |
353.88 |
同義語 |
(2R)-4-(1,1-Dimethylethoxy)-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


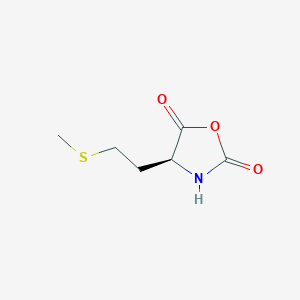
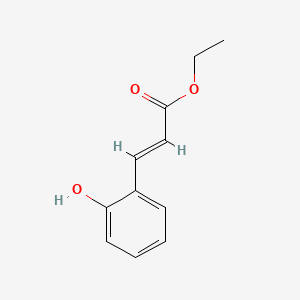
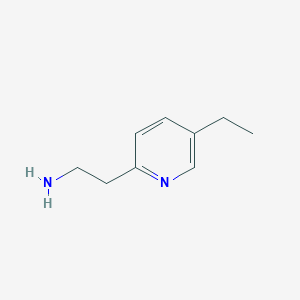
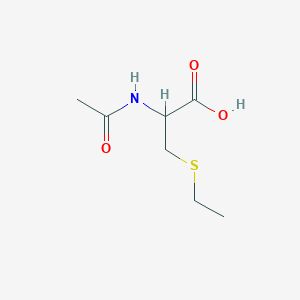
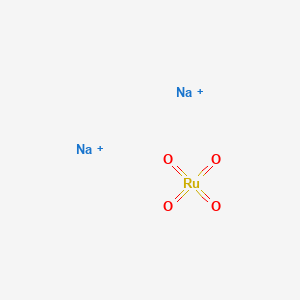

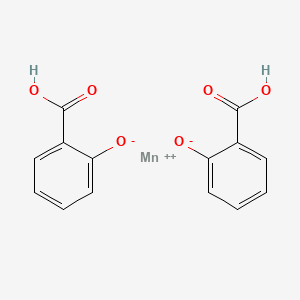

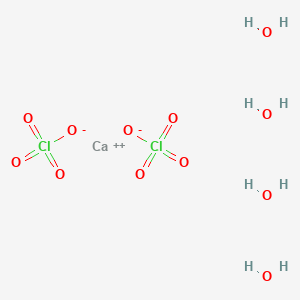
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
